![molecular formula C12H16F3NO B2764146 4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol CAS No. 439109-73-6](/img/structure/B2764146.png)

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol, also known as BMA-TFB, is a fluorinated alcohol that has been used in a variety of scientific and industrial applications. BMA-TFB is a colorless liquid with a low vapor pressure and low volatility, making it an ideal solvent for many chemical reactions. It has been used in a variety of industrial and scientific applications, such as in the synthesis of organic compounds, as a solvent for pharmaceuticals, and as a component in fuel cells. BMA-TFB is also a useful reagent in organic synthesis due to its high solubility and stability.

Scientific Research Applications

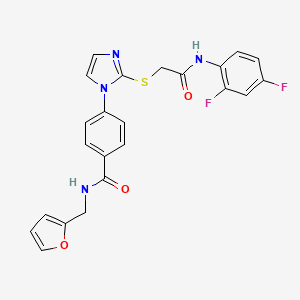

Drug Synthesis and Medicinal Chemistry

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol has attracted attention in drug discovery due to its unique structure. Researchers have investigated its potential as a pharmacophore for designing novel drugs. Its trifluoromethyl group and amino functionality offer opportunities for targeted interactions with biological receptors. Further studies are needed to explore specific drug targets and therapeutic applications .

Antiviral Activity

The compound’s antiviral properties have been explored. For instance:

- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, with one compound showing inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .

Biophysical Studies and Molecular Interactions

Understanding the interactions of 4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol with biomolecules (e.g., proteins, nucleic acids) is crucial. Biophysical techniques like NMR spectroscopy and molecular modeling can shed light on binding modes and affinity.

properties

IUPAC Name |

4-[benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-6,11,17H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRYLUBENKTFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C(F)(F)F)O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764065.png)

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)

![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)

![1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2764081.png)